molecular formula C9H8INO5 B8614739 Methyl 3-iodo-4-methoxy-5-nitrobenzoate

Methyl 3-iodo-4-methoxy-5-nitrobenzoate

Cat. No. B8614739
M. Wt: 337.07 g/mol
InChI Key: PWTQRQHGGYSNNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-iodo-4-methoxy-5-nitrobenzoate is a useful research compound. Its molecular formula is C9H8INO5 and its molecular weight is 337.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-iodo-4-methoxy-5-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-iodo-4-methoxy-5-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H8INO5

Molecular Weight

337.07 g/mol

IUPAC Name

methyl 3-iodo-4-methoxy-5-nitrobenzoate

InChI

InChI=1S/C9H8INO5/c1-15-8-6(10)3-5(9(12)16-2)4-7(8)11(13)14/h3-4H,1-2H3

InChI Key

PWTQRQHGGYSNNW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1I)C(=O)OC)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 3-amino-4-(methyloxy)-5-nitrobenzoate (D163) (370 mg, 1.64 mmol, 1 equiv) in toluene (20 ml) at 0° C. was added iodine (218 mg, 0.86 mmol, 0.5 equiv) then 1,1-dimethylethyl nitrite (200 mg, 1.75 mmol, 1.1 equiv) and the resulting mixture was stirred at room temperature for 15 h then partitioned between AcOEt and brine. The two layers were separated and the organic phase was dried over MgSO4 and concentrated in vacuo. Purification of the residue by flash chromatography on silica gel gave methyl 3-iodo-4-(methyloxy)-5-nitrobenzoate (D165) (280 mg, 51%) as a light brown solid. No molecular ion. RT=3.33 min.
Quantity
370 mg
Type
reactant
Reaction Step One
Quantity
218 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two

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